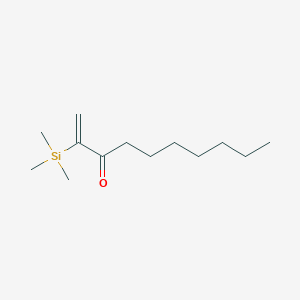
2-(Trimethylsilyl)dec-1-EN-3-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(Trimethylsilyl)dec-1-en-3-one is an organic compound characterized by the presence of a trimethylsilyl group attached to a dec-1-en-3-one backbone. This compound is notable for its unique structural features, which include a silicon atom bonded to three methyl groups and a carbon chain with a double bond and a ketone functional group. The trimethylsilyl group imparts specific chemical properties, such as increased volatility and chemical inertness, making it valuable in various applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Trimethylsilyl)dec-1-en-3-one typically involves the reaction of a suitable precursor with a trimethylsilylating agent. One common method is the reaction of a dec-1-en-3-one derivative with chlorotrimethylsilane in the presence of a base such as triethylamine. The reaction proceeds through an S_N2-like mechanism, where the nucleophilic attack of the silicon atom by the oxygen atom of the ketone occurs, resulting in the formation of the trimethylsilyl ether .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity. The reaction mixture is typically purified using techniques such as distillation or chromatography to isolate the desired product.
化学反应分析
Types of Reactions
2-(Trimethylsilyl)dec-1-en-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The trimethylsilyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like trimethylsilyl chloride and bases such as triethylamine facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.
科学研究应用
2-(Trimethylsilyl)dec-1-en-3-one finds applications in various scientific research fields:
Chemistry: Used as a reagent in organic synthesis and as a protecting group for sensitive functional groups.
Biology: Employed in the synthesis of biologically active molecules and as a precursor in the development of pharmaceuticals.
Medicine: Investigated for its potential therapeutic properties and as an intermediate in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of 2-(Trimethylsilyl)dec-1-en-3-one involves the interaction of the trimethylsilyl group with various molecular targets. The trimethylsilyl group acts as a protecting group, temporarily masking reactive sites on molecules during chemical reactions. This protection allows for selective reactions to occur without interference from other functional groups. The compound’s effects are mediated through its ability to form stable intermediates and facilitate specific chemical transformations .
相似化合物的比较
Similar Compounds
- 2-(Triethylsilyl)cyclohex-1-en-1-yl trifluoromethanesulfonate
- 3-(Trimethylsilyl)-3-buten-2-one
- 1-Trimethylsilyl-1,2,3-benzotriazole
- 2-Trimethylsilyl-1,3-thiazole
Uniqueness
2-(Trimethylsilyl)dec-1-en-3-one is unique due to its specific structural features, which include a long carbon chain with a double bond and a ketone group. The presence of the trimethylsilyl group enhances its chemical stability and reactivity, making it a valuable compound in various applications. Its ability to act as a protecting group and facilitate selective reactions sets it apart from other similar compounds .
属性
CAS 编号 |
88626-91-9 |
|---|---|
分子式 |
C13H26OSi |
分子量 |
226.43 g/mol |
IUPAC 名称 |
2-trimethylsilyldec-1-en-3-one |
InChI |
InChI=1S/C13H26OSi/c1-6-7-8-9-10-11-13(14)12(2)15(3,4)5/h2,6-11H2,1,3-5H3 |
InChI 键 |
QAKXEIKXZVDDBA-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCCC(=O)C(=C)[Si](C)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-{[(2,3-Dihydro-1H-indol-1-yl)imino]methyl}-N,N-diphenylaniline](/img/structure/B14389602.png)
![1-[2-(4-Bromobenzene-1-sulfonyl)ethyl]-2-methyl-4-nitro-1H-imidazole](/img/structure/B14389612.png)


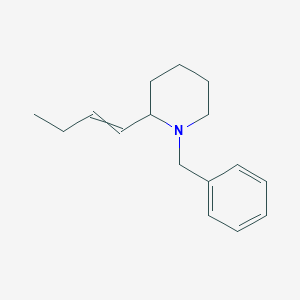
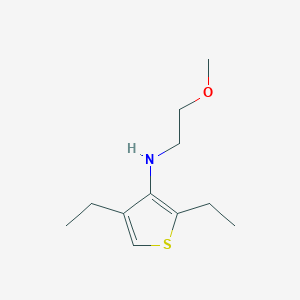
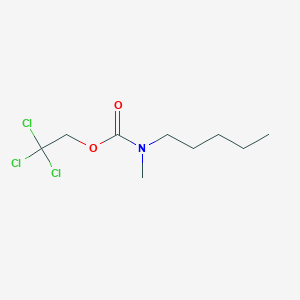
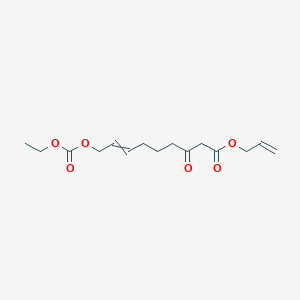



![2-[(Heptadecyloxy)methyl]hexan-1-OL](/img/structure/B14389674.png)


